3-Fluoro-N-trifluoroacetylbenzylamine
Description
3-Fluoro-N-trifluoroacetylbenzylamine is a fluorinated benzylamine derivative featuring a trifluoroacetyl group (-COCF₃) attached to the nitrogen atom of a benzylamine scaffold. The benzyl ring is substituted with a fluorine atom at the meta (3rd) position.
Properties
Molecular Formula |
C9H7F4NO |
|---|---|
Molecular Weight |
221.15 g/mol |
IUPAC Name |
2,2,2-trifluoro-N-[(3-fluorophenyl)methyl]acetamide |
InChI |
InChI=1S/C9H7F4NO/c10-7-3-1-2-6(4-7)5-14-8(15)9(11,12)13/h1-4H,5H2,(H,14,15) |
InChI Key |
QWGQXFDNQKQYGP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)F)CNC(=O)C(F)(F)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects and Electronic Properties
The trifluoroacetyl group is a strong electron-withdrawing substituent, significantly altering the electronic environment of the benzylamine core. This contrasts with compounds like 3-Fluoro-4-methylbenzylamine (), where a methyl group introduces electron-donating effects. The fluorine atom at the 3-position further polarizes the aromatic ring, enhancing electrophilic substitution resistance compared to non-fluorinated analogs like N-(3-chlorophenyl)-N-(tetrahydro-2-oxo-3-furanyl)-cyclopropanecarboxamide (a pesticide from ).
Table 1: Substituent Comparison
*Hypothetical structure inferred from nomenclature; †Calculated based on standard atomic weights.
Physicochemical Properties
- Boiling Points and Stability : The trifluoroacetyl group likely increases thermal stability compared to simple benzylamines. For example, 3-(trifluoromethyl)benzenamine () has a boiling point of 187°C, while methyl-substituted benzylamines (e.g., 3-Fluoro-4-methylbenzylamine ) are typically volatile liquids. The trifluoroacetyl derivative may exhibit higher boiling points due to increased molecular weight and polarity.
- This contrasts with polar amides like N-(6-trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide (), where the benzothiazole moiety introduces rigidity and reduced solubility .
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